molecular formula C19H16O5 B2458795 Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 56820-13-4

Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2458795
CAS No.: 56820-13-4
M. Wt: 324.332
InChI Key: GPNAMTUVYZOVNS-UHFFFAOYSA-N
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Description

Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzoyloxy group, a methyl group, and an ethyl ester group attached to a benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting intermediate is then treated with ethanol and a catalytic amount of acid to form the final ethyl ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzoyloxy group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate certain enzymes, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate: shares similarities with other benzofuran derivatives such as:

Uniqueness

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties. The presence of the benzoyloxy group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-3-22-19(21)17-12(2)23-16-10-9-14(11-15(16)17)24-18(20)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNAMTUVYZOVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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